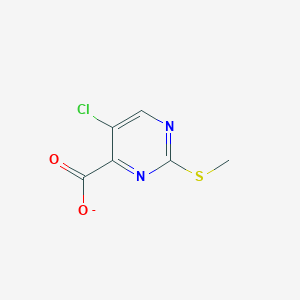
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxylic acid with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, although these are less common. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Applications De Recherche Scientifique
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylate group.
4-Chloro-2-(methylsulfonyl)pyrimidine: This compound has a sulfonyl group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties. Its carboxylate group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H4ClN2O2S- |
|---|---|
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)/p-1 |
Clé InChI |
SEPCYCDQJZTPHO-UHFFFAOYSA-M |
SMILES canonique |
CSC1=NC=C(C(=N1)C(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















